4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzyloxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Benzyloxy-Methoxyphenyl Group: This step involves the reaction of the triazole derivative with a benzyloxy-methoxyphenyl compound under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-ETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific combination of functional groups and structural features. The presence of the pyridine ring and the benzyloxy-methoxyphenyl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-28-19-8-7-17(13-20(19)29-15-16-5-3-2-4-6-16)14-24-27-21(25-26-22(27)30)18-9-11-23-12-10-18/h2-14H,15H2,1H3,(H,26,30)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPCBDSLSSOAN-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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